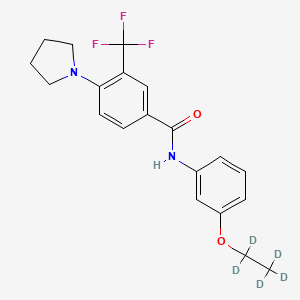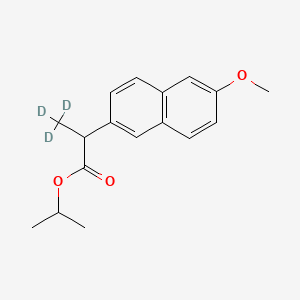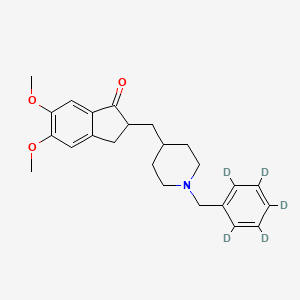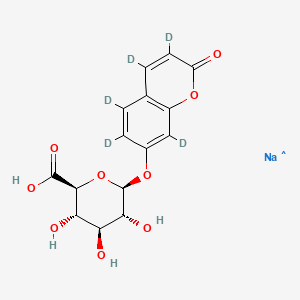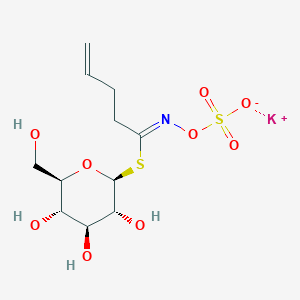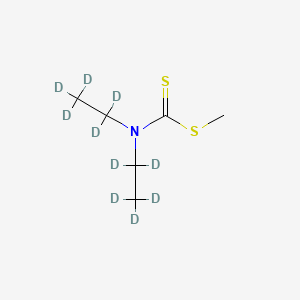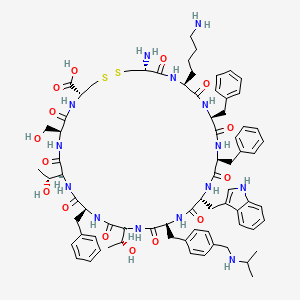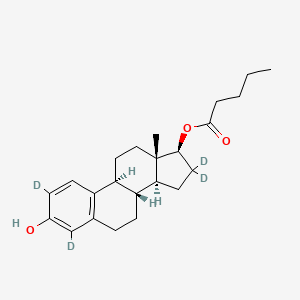
17beta-Estradiol-17-valerate-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17beta-Estradiol-17-valerate-D4 is a labeled analogue of 17beta-Estradiol-17-valerate, which is a derivative of Estradiol. Estradiol is the primary estrogen secreted by the premenopausal ovary and plays a crucial role in the development of the female genotype during embryogenesis and puberty. The labeled compound is used in various scientific research applications, including metabolic research and environmental studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Estradiol-17-valerate-D4 involves the esterification of 17beta-Estradiol with valeric acid in the presence of a deuterium source. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The compound is often produced in flexible batch sizes to meet the varying needs of global customers.
化学反应分析
Types of Reactions: 17beta-Estradiol-17-valerate-D4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to 17beta-Estradiol.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
科学研究应用
17beta-Estradiol-17-valerate-D4 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in hormone replacement therapy and to study reproductive disorders.
Industry: Applied in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 17beta-Estradiol-17-valerate-D4 involves its conversion to 17beta-Estradiol in the body. 17beta-Estradiol binds to estrogen receptors (ERα and ERβ) located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . Upon binding, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA and subsequent protein synthesis . This process is crucial for the compound’s estrogenic effects.
相似化合物的比较
17beta-Estradiol-17-valerate: The non-labeled analogue with similar estrogenic properties.
Estradiol Cypionate: Another ester of estradiol used for similar therapeutic purposes.
Estrone: An oxidized form of estradiol with different biological activity.
Uniqueness: 17beta-Estradiol-17-valerate-D4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where understanding the metabolic fate of the compound is crucial.
属性
分子式 |
C23H32O3 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i7D,11D2,14D |
InChI 键 |
RSEPBGGWRJCQGY-RQNXQKPFSA-N |
手性 SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4OC(=O)CCCC)([2H])[2H])C)C(=C1O)[2H] |
规范 SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)
